

Leucettinib-21: A Structural and Mechanistic Analysis of a Promising Kinase Inhibitor

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Compound of Interest

Compound Name: *Leucettinib-21*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent and selective, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).^{[1][2][3][4][5][6][7]} Developed from the marine sponge natural product Leucettamine B, **Leucettinib-21** has emerged as a clinical candidate for neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where DYRK1A is a key therapeutic target.^{[1][2][3][4][5][6][7][8][9][10]} This technical guide provides a comprehensive overview of the structural analysis of **Leucettinib-21**, detailing its physicochemical properties, kinase selectivity, and the experimental methodologies employed in its characterization.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of **Leucettinib-21** have been thoroughly investigated using various analytical techniques. These properties are crucial for its development as a therapeutic agent.

Molecular and Crystal Structure

Leucettinib-21 is a substituted 2-aminoimidazolin-4-one with the molecular formula $C_{18}H_{19}N_5O$.^[11] Its structure has been elucidated through X-ray crystallography, specifically through a co-crystal structure with the kinase CLK1, which shares high homology with DYRK1A

in the ATP-binding pocket.[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]\[12\]](#) This has allowed for detailed modeling of its binding mode within the primary target, DYRK1A.[\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]](#)

Parameter	Value
PDB ID (Leucettinib-21 in complex with CLK1)	8P08 [3]
Resolution	2.40 Å [3]
R-Value Work	0.209 [3]
R-Value Free	0.260 [3]

Table 1: Crystallographic Data for **Leucettinib-21**/CLK1 Complex

The crystalline nature of **Leucettinib-21** has been confirmed by X-ray powder diffraction (XRPD), which shows sharp peaks indicative of a highly crystalline material.[\[9\]](#)

Position (°2θ)	Relative Intensity (%)
10.5	100.0
13.9	45.2
15.7	33.1
18.0	28.9
21.1	54.7
23.5	38.6
25.0	41.3
26.8	60.2

Table 2: High-Resolution XRPD Peak List for **Leucettinib-21** (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

Thermal Properties and Solubility

Differential Scanning Calorimetry (DSC) has been employed to determine the thermal properties of **Leucettinib-21**, revealing a melting point of approximately 202-204 °C.[9] The solubility of **Leucettinib-21** has been assessed in various media, which is a critical factor for its biopharmaceutical properties.

Medium	Solubility (mg/mL)
FaSSIF (Fasted State Simulated Intestinal Fluid)	0.015
FeSSIF (Fed State Simulated Intestinal Fluid)	0.045
pH 1.2 Buffer	> 100
pH 7.4 Buffer	0.003

Table 3: Solubility of **Leucettinib-21** in Different Media (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

Mechanism of Action and Kinase Selectivity

Leucettinib-21 functions as a Type 1 kinase inhibitor, binding to the ATP-binding pocket of DYRK1A and other related kinases.[2] Its selectivity has been extensively profiled against a large panel of human kinases.

Kinase Inhibition Profile

The inhibitory activity of **Leucettinib-21** has been quantified through IC50 and Kd value determinations. It demonstrates high potency for DYRK1A and several members of the DYRK and CLK families.

Kinase	IC50 (nM)	Kd (nM)
DYRK1A	2.4[2][9][13][14]	0.272[14]
DYRK1B	6.7[14]	-
CLK1	12[2][14]	0.388[14]
CLK2	33[2][14]	-
CLK4	5[2][14]	-
GSK-3 β	2000[2]	-

Table 4: Kinase Inhibition and Dissociation Constants for **Leucettinib-21**

The high selectivity for DYRK1A over other kinases is a key attribute that minimizes the potential for off-target effects.[11]

Experimental Protocols

X-ray Crystallography

The co-crystal structure of **Leucettinib-21** with CLK1 was determined using X-ray diffraction. The general protocol involves:

- Protein Expression and Purification: Human CLK1 is expressed in E. coli and purified to homogeneity.
- Crystallization: The purified CLK1 is co-crystallized with **Leucettinib-21** using vapor diffusion methods.
- Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.[3]
- Structure Determination and Refinement: The structure is solved by molecular replacement and refined to yield the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are utilized for the structural confirmation and purity assessment of synthesized **Leucettinib-21**.[\[15\]](#)

- **Sample Preparation:** A small sample of **Leucettinib-21** is dissolved in a deuterated solvent (e.g., DMSO- d_6).[\[15\]](#)
- **Data Acquisition:** NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[\[15\]](#)
- **Data Analysis:** Chemical shifts (δ) in ppm and coupling constants (J) in Hz are analyzed to confirm the molecular structure.[\[15\]](#)

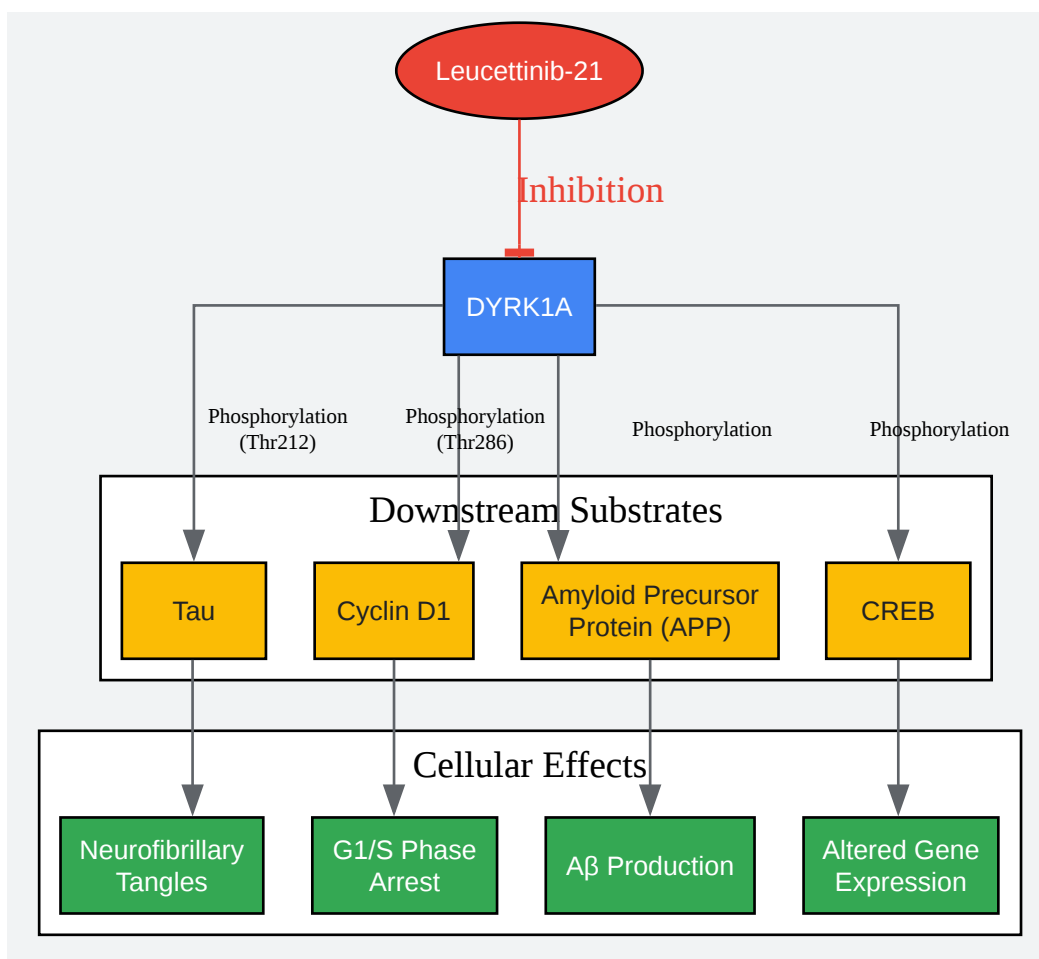
Kinase Inhibition Assays

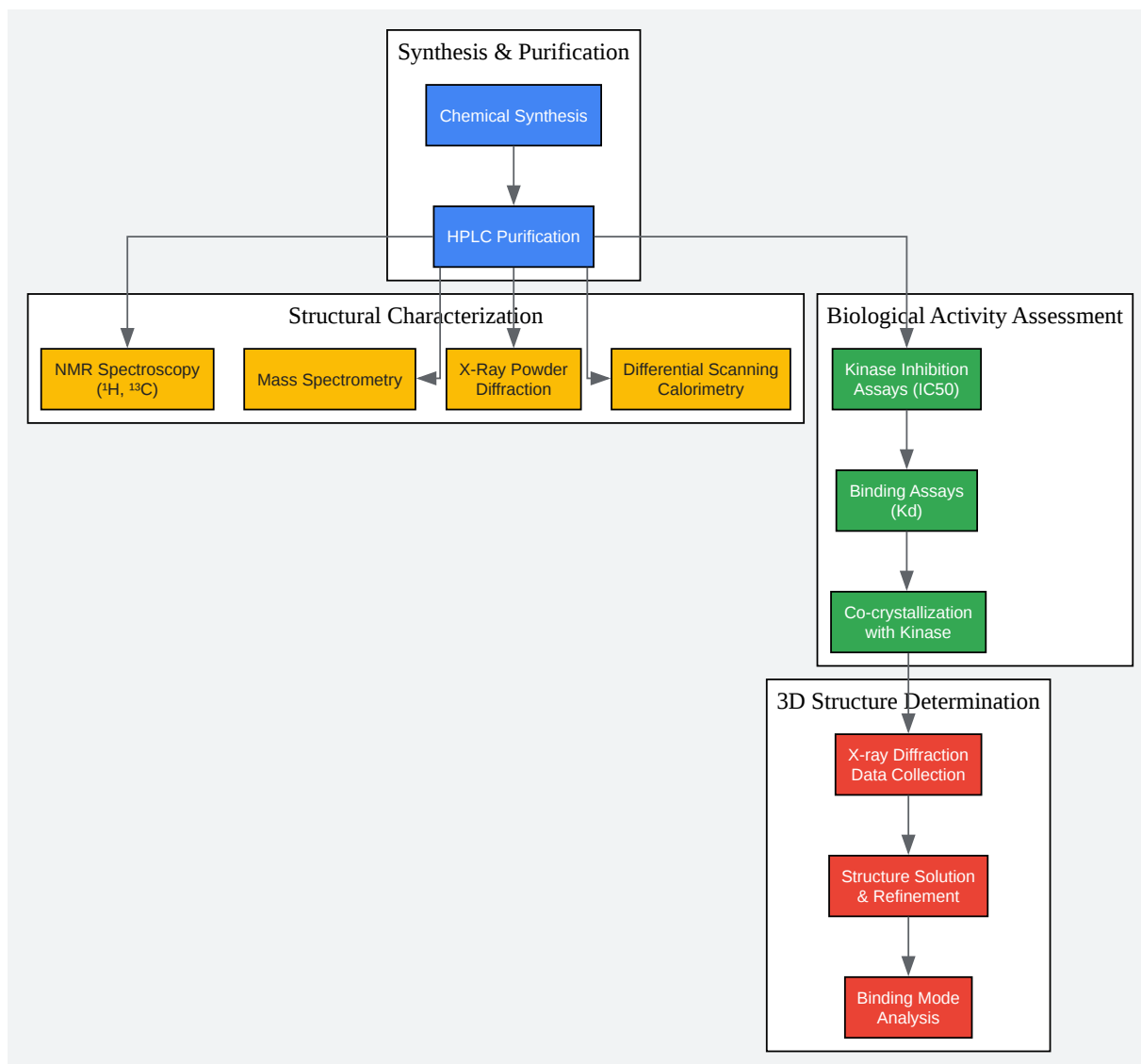
The inhibitory potency of **Leucettinib-21** is determined using radiometric or fluorescence-based kinase assays.

- **Assay Setup:** The kinase, substrate, ATP (often radiolabeled), and varying concentrations of **Leucettinib-21** are combined in an appropriate buffer.
- **Kinase Reaction:** The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- **Detection:** The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ^{32}P or ^{33}P .
- **IC₅₀ Determination:** The concentration of **Leucettinib-21** that inhibits 50% of the kinase activity (IC₅₀) is calculated from dose-response curves.[\[2\]](#)[\[9\]](#)

Visualizations

DYRK1A Signaling Pathway





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